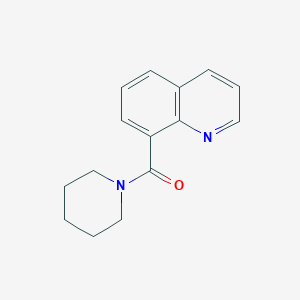
Piperidin-1-yl(quinolin-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidin-1-yl(quinolin-8-yl)methanone, also known as PQM, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PQM is a heterocyclic compound that contains both a piperidine and a quinoline moiety, which makes it a versatile scaffold for the design of various bioactive compounds.
科学的研究の応用
Piperidin-1-yl(quinolin-8-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been used as a scaffold for the design of various bioactive compounds, such as inhibitors of kinases, proteases, and ion channels. This compound-based compounds have also been investigated for their anticancer, antiviral, and antimicrobial activities.
作用機序
The mechanism of action of Piperidin-1-yl(quinolin-8-yl)methanone-based compounds depends on their specific structure and target. For example, this compound-based kinase inhibitors bind to the ATP-binding site of the kinase and prevent its activation. Similarly, this compound-based protease inhibitors bind to the active site of the protease and inhibit its catalytic activity. This compound-based ion channel inhibitors block the ion flow through the channel and prevent its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-based compounds depend on their specific target and mode of action. For example, this compound-based kinase inhibitors can affect cell proliferation, differentiation, and survival. This compound-based protease inhibitors can affect protein degradation, signaling, and immune response. This compound-based ion channel inhibitors can affect neuronal signaling, muscle contraction, and ion homeostasis.
実験室実験の利点と制限
The advantages of using Piperidin-1-yl(quinolin-8-yl)methanone-based compounds in lab experiments include their versatility, stability, and availability. This compound can be easily synthesized and modified to obtain various derivatives with different properties. The limitations of using this compound-based compounds in lab experiments include their potential toxicity, selectivity, and specificity. This compound-based compounds can affect multiple targets and pathways, which can lead to off-target effects and unwanted side effects.
将来の方向性
The future directions of Piperidin-1-yl(quinolin-8-yl)methanone-based research include the design and synthesis of more potent and selective compounds, the identification of new targets and pathways, and the development of new therapeutic applications. This compound-based compounds have the potential to become valuable tools for drug discovery and development, as well as for basic research in biochemistry, pharmacology, and physiology.
Conclusion:
In conclusion, this compound is a versatile scaffold for the design of various bioactive compounds with potential applications in drug discovery and development. This compound-based compounds have been extensively studied for their anticancer, antiviral, and antimicrobial activities, as well as for their effects on kinases, proteases, and ion channels. The future directions of this compound-based research include the development of more potent and selective compounds, the identification of new targets and pathways, and the exploration of new therapeutic applications.
合成法
The synthesis of Piperidin-1-yl(quinolin-8-yl)methanone is a multi-step process that involves the condensation of piperidine-1-carboxylic acid with 8-formylquinoline, followed by reduction and cyclization reactions. The final product is obtained as a yellow solid, which can be purified by recrystallization or chromatography.
特性
IUPAC Name |
piperidin-1-yl(quinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-2-1-3-11-17)13-8-4-6-12-7-5-9-16-14(12)13/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZRMYGSDXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
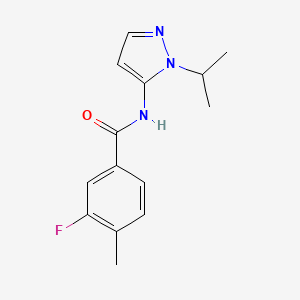
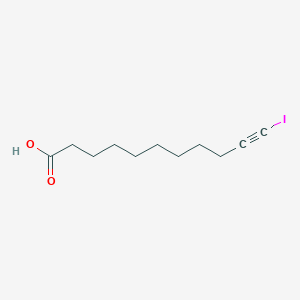
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
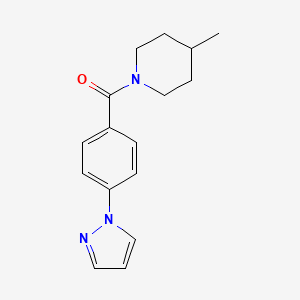
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
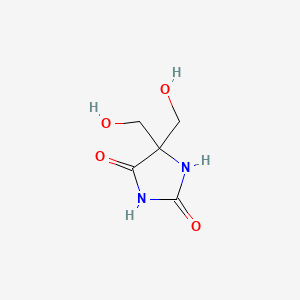
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)